6-Methylheptane-2,5-dione
Overview
Description
6-Methylheptane-2,5-dione is a chemical compound that is related to various heptane diones and their derivatives. While the specific compound 6-Methylheptane-2,5-dione is not directly mentioned in the provided papers, these papers discuss closely related compounds and their properties, which can provide insights into the characteristics of 6-Methylheptane-2,5-dione.
Synthesis Analysis
The synthesis of related compounds, such as 2,2,6,6-Tetramethylheptane-3,5-dione, involves starting materials like pinacolone and methyl pivalate, with sodium hydride as a base in tetrahydrofuran. The reaction conditions are optimized for yield, with specific ratios of reactants and controlled reaction times . Similarly, the synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes, which are structurally related to 6-Methylheptane-2,5-dione, starts from bicyclo[2.2.1]hepta-2,5-dione and involves a two-step sequence .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Methylheptane-2,5-dione has been studied using X-ray crystallography. For example, the crystal structure of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione has been determined, revealing details about bond lengths and angles that do not significantly differ from those in similar structures . This information can be extrapolated to hypothesize about the molecular structure of 6-Methylheptane-2,5-dione.
Chemical Reactions Analysis
The chemical reactivity of heptane dione derivatives includes the formation of stable complexes with metals, such as the [RhCl(diene)]2 complexes formed from bicyclo[2.2.1]hepta-2,5-dienes . Additionally, copper(II) chelates of heptane-2,4,6-trione and its methylated derivatives have been synthesized, demonstrating the ability of these compounds to form chelates with metal ions .
Physical and Chemical Properties Analysis
The physical properties such as volatility and stability of these compounds are significant, as some dienes related to 6-Methylheptane-2,5-dione are unstable or volatile, necessitating their stabilization through complex formation . The chemical properties include the ability to form chelates with metal ions, as seen in the copper(II) chelates of heptane-2,4,6-trione derivatives . The reversible addition of heterocyclic bases to these chelates indicates the potential for further chemical interactions .
Scientific Research Applications
Molecular Structure and Hydrogen Bond Strength Analysis : A study by Sayyar et al. (2021) investigated the molecular structures and character of intramolecular hydrogen bonding in 2,6-dimethylheptane-3,5-dione, which is closely related to 6-Methylheptane-2,5-dione. The research utilized experimental methods like NMR, IR, Raman, and UV spectroscopy along with density functional theory (DFT) estimations. This research aids in understanding the molecular interactions and characteristics of such compounds (Sayyar et al., 2021).
Lanthanide Shift Reagents : Green and Sinha (1971) demonstrated that complexes of lanthanide ions with compounds like 2,2,6,6-tetramethylheptane-3,5-dione, a relative of 6-Methylheptane-2,5-dione, can induce significant chemical shifts in proton NMR spectra. This property is useful for more easily assigning and analyzing NMR spectra (Green & Sinha, 1971).
Laser Pyrolysis Studies for Chemical Vapor Deposition Precursors : The thermal decomposition of β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione was studied by Russell and Yee (2005) using IR laser-powered homogeneous pyrolysis. This research provides insights into the potential use of such compounds in chemical vapor deposition processes (Russell & Yee, 2005).
Gas Chromatographic Separation of Metal β-diketonates : Research by Jahn and Wenclawiak (1988) involved the separation of different Pd-β-diketonates, including 6-methylheptane-2,4-dione, on packed columns under supercritical fluid chromatography conditions. This study is important for understanding the separation mechanisms of such compounds (Jahn & Wenclawiak, 1988).
Synthesis and Application in Polymer Toughening : Jing and Hillmyer (2008) synthesized (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide and used it to toughen polylactide, demonstrating the application of derivatives of 6-Methylheptane-2,5-dione in enhancing polymer properties (Jing & Hillmyer, 2008).
Retention Studies in Chromatographic Columns : A study by Dilli and Patsalides (1979) examined the retention behavior of various β-diketonates, including derivatives of 6-Methylheptane-2,5-dione, in chromatographic columns. This research contributes to the understanding of chemical effects on retention behaviors in chromatography (Dilli & Patsalides, 1979).
Catalytic Activity in Asymmetric Addition : Berthon-Gelloz and Hayashi (2006) explored new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes, synthesized from bicyclo[2.2.1]hepta-2,5-dione, and their use in rhodium-catalyzed asymmetric addition. This study shows the potential of such compounds in catalysis (Berthon-Gelloz & Hayashi, 2006).
Safety And Hazards
The safety data sheet for 6-Methylheptane-2,5-dione indicates that it is a combustible liquid. It has hazard statements H227, H302, H315, H319, H335, and precautionary statements P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
6-methylheptane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZVBVPTAONFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461521 | |
Record name | 6-methylheptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylheptane-2,5-dione | |
CAS RN |
13901-85-4 | |
Record name | 6-methylheptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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